4-amino-5-[(pyridin-2-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-amino-5-[(pyridin-2-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles. These compounds are interesting due to their chemopreventive and chemotherapeutic effects on cancer . They are sulfur- and nitrogen-containing heterocycles used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
A series of coordination complexes of Ni (II), Cu (II), Zn (II), Cd (II) and Sn (II) metal with 4-amino-5- (pyridyl)-4H-1,2,4-triazole-3-thiol, as a ligand has been successfully prepared in an alcoholic medium . This triazole ligand acts as a bidentate that coordinates to the metal ions through sulfur and amine group .Molecular Structure Analysis
The potential coordinating sites of this ligand are: sulfur of the thiol group, nitrogen of the primary amino group, and two nitrogen atoms at position 1 and 2 in the triazole ring system . This ligand contains an S=C-N-N unit that allows for bidentate coordination to metal ions through the amine and thio substituted to form a stable five-member ring .Chemical Reactions Analysis
The reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)-methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine in 72% yield .Mechanism of Action
While the specific mechanism of action for “4-amino-5-[(pyridin-2-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol” is not mentioned, related compounds have been found to be potent and selective oral CHK1 inhibitors with in vivo efficacy as a potentiator of deoxyribonucleic acid (DNA) damaging chemotherapy and as a single agent . They are highly CHK1 selective adenosine triphosphate (ATP) competitive inhibitors .
Future Directions
The optimization of related compounds has resulted in the identification of a potent and selective oral CHK1 preclinical development candidate with in vivo efficacy as a potentiator of DNA damaging chemotherapy and as a single agent . This suggests potential future directions in the development of “4-amino-5-[(pyridin-2-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol” for similar applications.
properties
IUPAC Name |
4-amino-3-(pyridin-2-ylmethylsulfanyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S2/c9-13-7(14)11-12-8(13)15-5-6-3-1-2-4-10-6/h1-4H,5,9H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBLQFAVXKOSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NNC(=S)N2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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